

Methyl 3-iodoisonicotinate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Methyl 3-iodoisonicotinate*

Cat. No.: *B071392*

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An In-depth Overview of a Key Synthetic Building Block

Introduction

Methyl 3-iodoisonicotinate, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors. Its unique structural features, including a reactive iodine atom and a methyl ester group on a pyridine ring, make it a versatile substrate for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of **Methyl 3-iodoisonicotinate**, with a focus on its potential role in the development of novel therapeutics.

Commercial Availability and Suppliers

Methyl 3-iodoisonicotinate (CAS No. 188677-49-8) is commercially available from a range of chemical suppliers specializing in research and development chemicals.^[1] Key suppliers include, but are not limited to, Sigma-Aldrich, Ambeed, ECHO CHEMICAL CO., LTD., Atomax Chemicals Co., Ltd., and Matrix Scientific Inc. The compound is typically offered in various purities and quantities to suit diverse research needs, from laboratory-scale synthesis to larger-scale production. Researchers are advised to request certificates of analysis from suppliers to verify the purity and identity of the compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **Methyl 3-iodoisonicotinate** is essential for its effective use in synthesis and for the characterization of its derivatives. While comprehensive data can be found on supplier websites and in chemical databases, a summary of key properties is provided below.

Property	Value
CAS Number	188677-49-8
Molecular Formula	C ₇ H ₆ INO ₂
Molecular Weight	263.03 g/mol
Appearance	Off-white to yellow solid
Purity	Typically ≥95% (as specified by supplier)
Melting Point	Not consistently reported; varies by supplier
Boiling Point	Not consistently reported; varies by supplier
Solubility	Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum of **Methyl 3-iodoisonicotinate** is expected to show characteristic signals for the pyridine ring protons and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.
- ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Researchers can typically find detailed NMR and mass spectrometry data on the product pages of suppliers like Ambeed.[\[1\]](#)

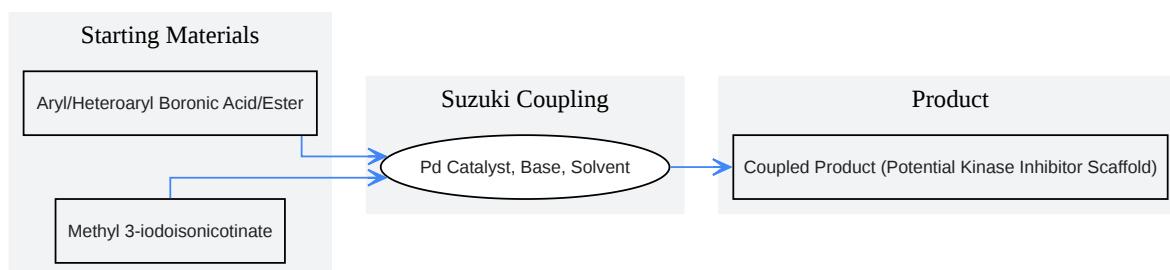
Synthetic Applications in Drug Discovery and Medicinal Chemistry

The reactivity of the carbon-iodine bond in **Methyl 3-iodoisonicotinate** makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for building the complex scaffolds of modern drug candidates.

Potential as a Building Block for Kinase Inhibitors

While specific studies detailing the use of **Methyl 3-iodoisonicotinate** in the synthesis of kinase inhibitors are not prevalent in the public domain, its structural motifs are commonly found in this class of therapeutic agents. The pyridine core is a well-established scaffold in numerous kinase inhibitors, and the iodo-substituent provides a convenient handle for introducing diverse functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core to optimize binding affinity and selectivity for target kinases.

The general workflow for utilizing **Methyl 3-iodoisonicotinate** in the synthesis of potential kinase inhibitors often involves a key cross-coupling step to introduce a larger, often heterocyclic, moiety that can interact with the ATP-binding site of the target kinase.



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Caption: Synthetic workflow for Suzuki coupling.

Involvement in Signaling Pathways

Direct evidence linking **Methyl 3-iodoisonicotinate** to specific signaling pathways in cancer or other diseases is currently limited in published literature. However, as a precursor to more complex molecules, its derivatives could potentially modulate various signaling cascades. For instance, many kinase inhibitors derived from pyridine-containing scaffolds target pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. The synthesis of libraries of compounds derived from **Methyl 3-iodoisonicotinate** could be a valuable strategy for discovering novel modulators of these and other critical cellular signaling pathways.

Experimental Protocols: Key Cross-Coupling Reactions

The following are generalized experimental protocols for common cross-coupling reactions that can be applied to **Methyl 3-iodoisonicotinate**. Researchers should optimize these conditions for their specific substrates and desired products.

Suzuki-Miyaura Coupling

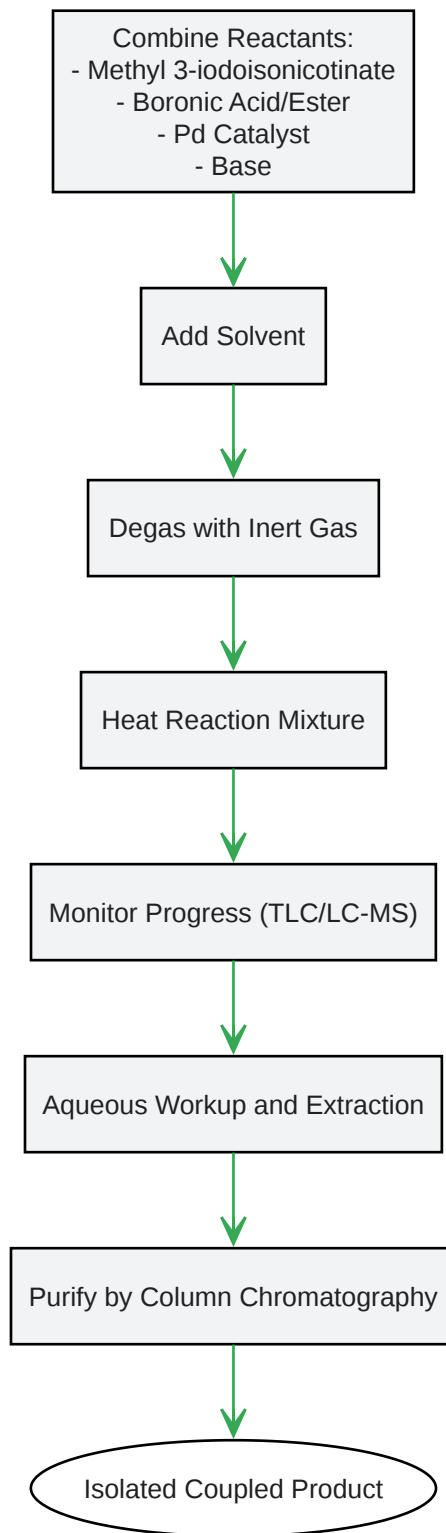
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Reaction Scheme:

Typical Procedure:

- To a reaction vessel, add **Methyl 3-iodoisonicotinate** (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 eq.).
- Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Caption: Suzuki coupling experimental workflow.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme:

Typical Procedure:

- In a reaction flask, dissolve **Methyl 3-iodoisonicotinate** (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or a mixture of solvents).
- Add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI , 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
- Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate.
- Perform an aqueous workup and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the crude product by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Typical Procedure:

- To an oven-dried reaction vessel, add a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu or

Cs_2CO_3 , 1.5-2.0 eq.).

- Add **Methyl 3-iodoisocinicotate** (1.0 eq.) and the amine (1.1-1.2 eq.).
- Add an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere.
- Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor its progress.
- After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
- Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

Methyl 3-iodoisocinicotate is a readily available and highly versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions makes it an invaluable tool for the construction of novel molecular scaffolds. While its direct biological activity has not been extensively reported, its role as a precursor to potentially bioactive molecules, including kinase inhibitors, warrants further investigation by researchers and drug development professionals. The experimental protocols provided herein offer a starting point for the exploration of the synthetic potential of this important chemical intermediate.

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References

- 1. 188677-49-8 | Methyl 3-iodoisocinicotate | Esters | Ambeed.com [ambeed.com]
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